(+)-catechin-3'-methyl ether is a member of the class of catechins that is (+)-catechin in which the hydroxy group at position 3' has been replaced by a methoxy group. It is a metabolite of (+)-catechin, a major polyphenol found in several fruits and vegetables. It has a role as a plant metabolite. It is a catechin, a polyphenol and a monomethoxybenzene. It derives from a (+)-catechin.
3'-O-Methylcatechin
CAS No.: 60383-97-3
Cat. No.: VC21334768
Molecular Formula: C16H16O6
Molecular Weight: 304.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 60383-97-3 |
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Molecular Formula | C16H16O6 |
Molecular Weight | 304.29 g/mol |
IUPAC Name | (2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
Standard InChI | InChI=1S/C16H16O6/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16/h2-6,13,16-20H,7H2,1H3/t13-,16+/m0/s1 |
Standard InChI Key | NJHJXXLBWQXMRO-XJKSGUPXSA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)[C@@H]2[C@H](CC3=C(C=C(C=C3O2)O)O)O)O |
SMILES | COC1=C(C=CC(=C1)C2C(CC3=C(C=C(C=C3O2)O)O)O)O |
Canonical SMILES | COC1=C(C=CC(=C1)C2C(CC3=C(C=C(C=C3O2)O)O)O)O |
Chemical Structure and Properties
Molecular Composition and Structure
3'-O-Methylcatechin is a polyphenolic compound with the molecular formula C16H16O6 . Structurally, it is defined as (+)-catechin in which the hydroxy group at position 3' has been replaced by a methoxy group . This methylation creates a distinct molecular architecture that influences its biochemical behavior and properties compared to its parent compound.
The systematic chemical name for this compound is (2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol . The compound maintains the fundamental flavan-3-ol skeleton characteristic of catechins but with the specific methoxy substitution that distinguishes it from other members of this class.
Physical and Chemical Properties
3'-O-Methylcatechin demonstrates a distinct set of physical and chemical properties that determine its behavior in biological systems and chemical reactions. The key properties are summarized in the following table:
Property | Value |
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Molecular Formula | C16H16O6 |
Molecular Weight | 304.29500 g/mol |
Exact Mass | 304.09500 |
Polar Surface Area (PSA) | 99.38000 |
LogP | 1.84910 |
CAS Number | 60383-97-3 |
The LogP value of 1.84910 indicates moderate lipophilicity , which may influence its ability to cross cell membranes and its distribution in biological systems. The compound's polar surface area of 99.38000 provides insight into its potential membrane permeability and bioavailability .
Nomenclature and Alternative Names
The compound is recognized in scientific literature under several designations:
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3'-O-Methylcatechin (primary name)
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Catechin-3'-methyl ether
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3'-O-Methylcyanidanol
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(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol (systematic name)
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(2R-trans)-3,4-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-2H-1-benzopyran-3,5,7-triol
These various nomenclatures reflect different approaches to naming the compound based on its structure, relationships to other compounds, or historical context of its discovery and characterization.
Natural Sources and Biological Occurrence
Plant Sources
Scientific research has identified 3'-O-Methylcatechin in specific plant species. According to documented findings, it has been reported in:
These coniferous species contain various polyphenolic compounds, and the presence of 3'-O-Methylcatechin contributes to their phytochemical profiles. The compound likely serves specific ecological and physiological functions in these plants, potentially including defense against pathogens, environmental stressors, or herbivores.
Metabolic Origin
3'-O-Methylcatechin is a metabolite of (+)-catechin, which is a major polyphenol found in several fruits and vegetables . The biosynthesis of 3'-O-Methylcatechin in plants involves the enzymatic methylation of the 3' hydroxyl group of (+)-catechin, typically catalyzed by O-methyltransferases that utilize S-adenosylmethionine (SAM) as a methyl donor.
Biochemical Classification and Relationships
Classification in Phytochemical Hierarchy
From a biochemical classification perspective, 3'-O-Methylcatechin occupies specific positions within the phytochemical taxonomy:
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It is classified as a catechin, placing it within the broader flavan-3-ol subclass of flavonoids
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It functions as a polyphenol, sharing characteristics with this important class of plant secondary metabolites
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It is categorized as a monomethoxybenzene due to its methoxy group at the 3' position
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It has a role as a plant metabolite, indicating its position in plant biochemical pathways
This classification framework helps contextualize 3'-O-Methylcatechin within the broader landscape of plant chemistry and provides insights into its potential functional similarities with related compounds.
Relationship to Other Catechins
3'-O-Methylcatechin is functionally related to (+)-catechin , its parent compound, but the methoxy substitution at the 3' position creates distinct differences in its chemical behavior and potentially its biological activities. The methylation pattern distinguishes it from other catechins such as (-)-epicatechin and epigallocatechin gallate (EGCG), which have different hydroxylation and stereochemical patterns.
These structural differences among catechins translate into variations in their:
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Antioxidant capacities
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Protein-binding affinities
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Metabolic fates
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Biological activities
Analytical Methods and Characterization
Identification Techniques
The identification and characterization of 3'-O-Methylcatechin in plant extracts and biological samples typically employ several analytical techniques:
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High-Performance Liquid Chromatography (HPLC) for separation
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Mass Spectrometry (MS) for molecular weight confirmation and structural analysis
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Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation
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Circular Dichroism (CD) for stereochemical analysis
These complementary approaches provide comprehensive information about the compound's identity, purity, and structural characteristics in various matrices.
Research Significance and Future Directions
Current Research Status
The research landscape for 3'-O-Methylcatechin appears to be in developmental stages, with most studies focusing on its identification, structural characterization, and preliminary biological evaluations. The compound has been identified in specific plant sources, and there is growing interest in understanding its potential bioactivities and applications.
Future research directions that would enhance our understanding of this compound include:
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Comprehensive pharmacokinetic studies
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Detailed mechanism of action investigations
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Structure-activity relationship analyses compared to other catechins
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Clinical evaluations of potential health benefits
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